molecular formula C14H10ClNO3 B1359404 3-(3-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-38-4

3-(3-Acetoxybenzoyl)-2-chloropyridine

Cat. No. B1359404
CAS RN: 898786-38-4
M. Wt: 275.68 g/mol
InChI Key: CFVDFVOIAWEBNP-UHFFFAOYSA-N
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Description

3-Acetoxybenzoic acid (3-ABA), a meta-substituted benzoic acid, is an isomer of aspirin . It can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has been reported .


Synthesis Analysis

The synthesis of 3-ABA involves the reaction of 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has also been reported .


Molecular Structure Analysis

The molecular formula of 3-ABA is CH3CO2C6H4CO2H . It has a molecular weight of 180.16 .


Physical And Chemical Properties Analysis

3-ABA has a melting point of 131-134 °C (lit.) . It is a white powder stored in dry conditions at room temperature .

Scientific Research Applications

Organic Synthesis and Ligand Chemistry

3-(3-Acetoxybenzoyl)-2-chloropyridine serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceutical intermediates and ligands. Notably, it can be employed to prepare compounds like bis-(3-acetoxybenzoato)triphenylantimony (V) and bis-(3-acetoxybenzoato)triphenylbismuth (V). Additionally, it acts as a starting material for synthesizing 3-acetoxybenzoyl chloride .

Analytical Chemistry and Chromatography

Researchers employ 3-ACETOXYBENZOIC ACID as a derivatization reagent in chromatographic analyses. It enhances the detectability of certain compounds, especially those lacking strong chromophores. Its use extends to high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Safety and Hazards

3-ABA has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

[3-(2-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-11-5-2-4-10(8-11)13(18)12-6-3-7-16-14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVDFVOIAWEBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642177
Record name 3-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetoxybenzoyl)-2-chloropyridine

CAS RN

898786-38-4
Record name 3-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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